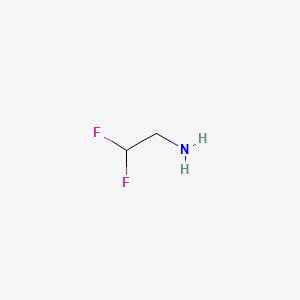
2,4-Dimethyl-2,4-pentanediol
Overview
Description
Mechanism of Action
Target of Action
The primary target of 2,4-Dimethyl-2,4-pentanediol is secondary alcohols . Secondary alcohols are organic compounds that contain a hydroxyl group (-OH) attached to a carbon atom that is itself attached to two other carbon atoms. They play a crucial role in various biochemical reactions.
Mode of Action
This compound interacts with its targets through its Cr (VI) ester, which acts as a catalyst . The compound facilitates the oxidation of secondary alcohols to ketones by peroxyacetic acid . This interaction results in the transformation of the secondary alcohol into a ketone, a compound containing a carbonyl group (C=O) bonded to two other carbon atoms.
Result of Action
The primary result of the action of this compound is the conversion of secondary alcohols to ketones . This transformation can have significant effects at the molecular and cellular levels, depending on the specific secondary alcohol and ketone involved. For example, in metabolic pathways, the production of ketones can provide an alternative energy source for cells.
Biochemical Analysis
Biochemical Properties
2,4-Dimethylpentane-2,4-diol plays a significant role in biochemical reactions due to its diol structure. It interacts with various enzymes and proteins, facilitating reactions that involve hydroxyl groups. For instance, it can act as a substrate for oxidoreductase enzymes, which catalyze oxidation-reduction reactions. The hydroxyl groups in 2,4-Dimethylpentane-2,4-diol can form hydrogen bonds with amino acid residues in enzymes, stabilizing the enzyme-substrate complex and enhancing catalytic efficiency .
Cellular Effects
2,4-Dimethylpentane-2,4-diol influences cellular processes by interacting with cell membranes and intracellular proteins. It can modulate cell signaling pathways by affecting the activity of kinases and phosphatases, enzymes that add or remove phosphate groups from proteins. This modulation can lead to changes in gene expression and cellular metabolism. For example, 2,4-Dimethylpentane-2,4-diol may enhance the expression of genes involved in lipid metabolism, leading to increased lipid synthesis and storage in cells .
Molecular Mechanism
At the molecular level, 2,4-Dimethylpentane-2,4-diol exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their activity. For instance, it may inhibit the activity of dehydrogenase enzymes by competing with natural substrates for binding sites. Additionally, 2,4-Dimethylpentane-2,4-diol can influence gene expression by interacting with transcription factors, proteins that regulate the transcription of DNA into RNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Dimethylpentane-2,4-diol can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light or heat. Long-term studies have shown that prolonged exposure to 2,4-Dimethylpentane-2,4-diol can lead to alterations in cellular function, such as changes in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of 2,4-Dimethylpentane-2,4-diol vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant physiological changes. For example, high doses of 2,4-Dimethylpentane-2,4-diol have been associated with toxic effects, such as liver and kidney damage, in animal studies. These adverse effects highlight the importance of determining safe dosage levels for potential therapeutic applications .
Metabolic Pathways
2,4-Dimethylpentane-2,4-diol is involved in various metabolic pathways, primarily those related to lipid metabolism. It can be metabolized by enzymes such as alcohol dehydrogenases and aldehyde dehydrogenases, which convert the diol into corresponding aldehydes and acids. These metabolic transformations can affect metabolic flux and the levels of metabolites in cells, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 2,4-Dimethylpentane-2,4-diol is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via passive diffusion or facilitated transport mechanisms. Once inside the cell, 2,4-Dimethylpentane-2,4-diol can bind to intracellular proteins, affecting its localization and accumulation. These interactions can influence the compound’s bioavailability and activity within different cellular compartments .
Subcellular Localization
The subcellular localization of 2,4-Dimethylpentane-2,4-diol is crucial for its activity and function. The compound can be directed to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through targeting signals or post-translational modifications. For example, phosphorylation of 2,4-Dimethylpentane-2,4-diol can enhance its transport to the nucleus, where it can interact with nuclear proteins and influence gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dimethyl-2,4-pentanediol can be synthesized through the hydrogenation of 2,4-dimethyl-2,4-pentanedione. The reaction typically involves the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under mild conditions (30-50°C and hydrogen pressure of 2 atm) .
Industrial Production Methods: In industrial settings, the compound is produced in large quantities through the alkylation of isobutane by propylene . This method is efficient and cost-effective, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethyl-2,4-pentanediol undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reduction reactions typically involve the use of hydrogen gas (H2) in the presence of a catalyst like Pd/C.
Substitution: Substitution reactions can occur with halogens (e.g., chlorine or bromine) under UV light or in the presence of a catalyst.
Major Products: The major products formed from these reactions include various alcohols, ketones, and halogenated compounds .
Scientific Research Applications
2,4-Dimethyl-2,4-pentanediol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound is utilized in the preparation of oil and grease-resistant textile materials.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is employed in the production of adhesives and resin fibers.
Comparison with Similar Compounds
2,4-Dimethyl-2,4-pentanediol: This compound has a similar structure but differs in its physical and chemical properties.
2-Methylpentane-2,4-diol: Another related compound with distinct applications and reactivity.
Uniqueness: this compound is unique due to its specific molecular structure, which imparts distinct physical properties such as a lower melting point and higher boiling point compared to similar compounds . Its versatility in various chemical reactions and applications further highlights its uniqueness.
Properties
IUPAC Name |
2,4-dimethylpentane-2,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-6(2,8)5-7(3,4)9/h8-9H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTGFWMBFZBBEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(C)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50179598 | |
| Record name | 2,4-Dimethylpentane-2,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50179598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24892-49-7 | |
| Record name | 2,4-Dimethylpentane-2,4-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024892497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dimethylpentane-2,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50179598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2,4-dimethylpentane-2,4-diol a suitable ligand for a chromium(VI)-based oxidizing agent?
A1: While the provided abstracts don't delve into the specifics of why 2,4-dimethylpentane-2,4-diol is chosen as the ligand, we can infer some reasons:
- Formation of a Cyclic Ester: Diols like 2,4-dimethylpentane-2,4-diol can react with chromic acid to form cyclic chromate esters [, ]. These cyclic structures can enhance the stability and solubility of the chromium(VI) species in organic solvents, making them more suitable for oxidation reactions.
Q2: Are there any advantages to using the 2,4-dimethylpentane-2,4-diol chromate ester as a catalytic oxidant?
A2: The abstract mentions using a "catalytic amount" of the 2,4-dimethylpentane-2,4-diol cyclic chromate alongside peroxyacetic acid []. This suggests a potential catalytic cycle where:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



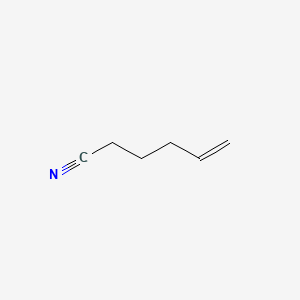
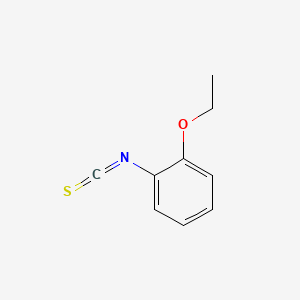

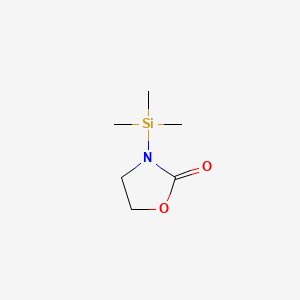
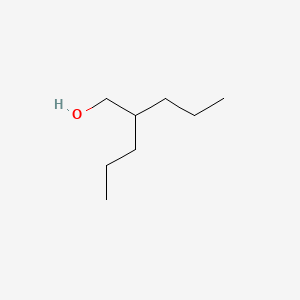


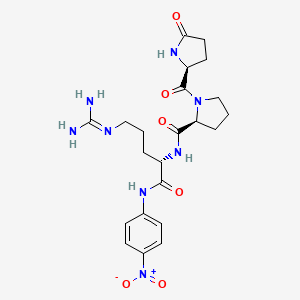

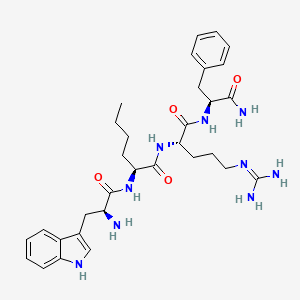

![1H,3H-Naphtho[1,8-cd]thiopyran](/img/structure/B1345620.png)
